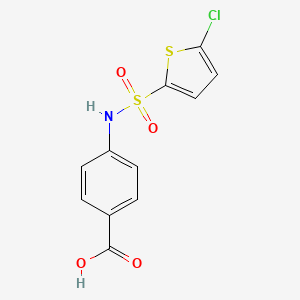
4-(5-Chlorothiophene-2-sulfonamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chlorothiophene-2-sulfonamido)benzoic acid, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives
A study reported the synthesis of sulfonamide and sulfonate carboxylic acid derivatives using a simple, efficient, and eco-friendly method. This method utilized water and sodium carbonate as HCl scavengers, producing high-yield and purity products. The study also highlighted the potential biological applications of these derivatives, suggesting their significance in the development of new derivatives with potential biological applications (Almarhoon et al., 2019).
Synthesis and Characterization of BIO-POTENT SULFONAMIDES
Another research synthesized 4-(substituted phenylsulfonamido)benzoic acids using fly-ash:H3PO3 nano catalyst catalyzed condensation. These derivatives were characterized by their physical constants, analytical and spectroscopic data. Additionally, their antimicrobial activities were measured, showcasing their potential applications in the medical field (Dineshkumar & Thirunarayanan, 2019).
Antimicrobial and Antibacterial Properties
ANTIBACTERIAL ACTIVITY OF NOVEL DERIVATIVES
A study on novel 2-(substituted sulfonamido) benzoic acid derivatives revealed moderate to good antibacterial activity against various pathogenic bacteria. This suggests the potential of these compounds in treating infections caused by a range of bacteria and calls for further structural optimization for more potent agents (Saravanan et al., 2013).
Synthesis, Characterization, and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives
Bifunctional sulfonamide-amide derivatives demonstrated significant in vitro antibacterial and antifungal activities, suggesting their potential as effective antimicrobial agents. This study contributes to the ongoing research in finding new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Transformation and Functionalization Studies
Transformation Mechanism of UV-Filter in Chlorination System
Research on the UV-filter BP-4 (2-hydroxy-4-methoxybenzophenone-5-sulfonic acid) in chlorination disinfection systems disclosed several new products and transformation routes. This study is crucial for understanding the environmental impact of such compounds and their transformation products (Xiao et al., 2013).
Pd(II)-Catalyzed Meta-C–H Functionalizations of Benzoic Acid Derivatives
A significant study reported a general protocol for meta-C–H olefination of benzoic acid derivatives, providing a new approach for selective C–H bond functionalization. This could offer valuable tools for organic synthesis, especially in the development of drug molecules and natural products (Li et al., 2016).
Propiedades
IUPAC Name |
4-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBRKQMHYJPLHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

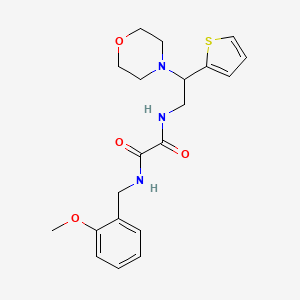
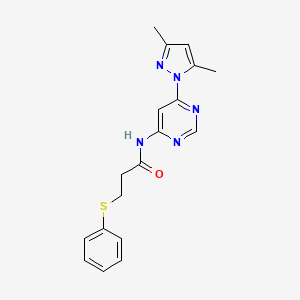
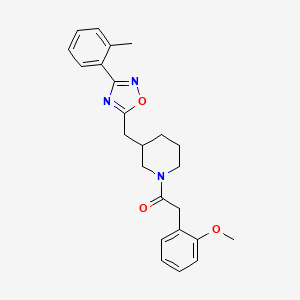
![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)
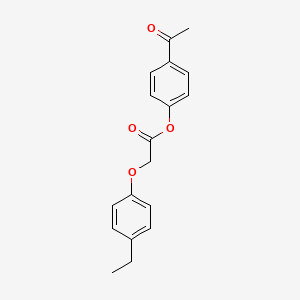
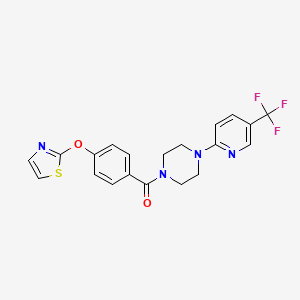
![6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
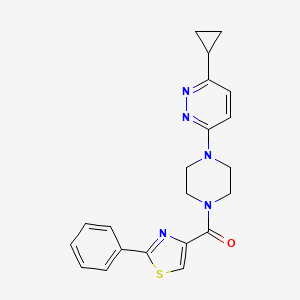
![1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2452043.png)
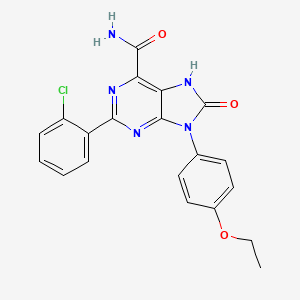
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2452048.png)
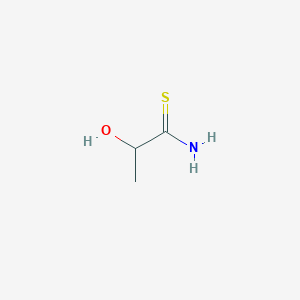
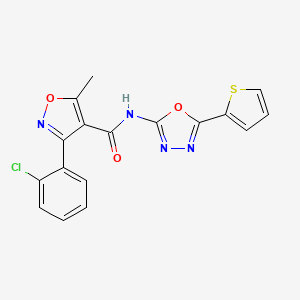
![tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2452051.png)